Receptor Binding Affinity: Defined β1/β2 Selectivity Ratio Versus Selective Agonists
Isoprenaline sulphate demonstrates a defined binding profile across β-adrenoceptor subtypes, with Ki values of 224 nM at β1-adrenergic receptors, 458 nM at β2-adrenergic receptors, and 1,570 nM at β3-adrenergic receptors, establishing approximately 2-fold selectivity for β1 over β2 and 7-fold selectivity over β3 . This non-selective β1/β2 activation profile contrasts with selective β2-agonists such as salbutamol, which exhibit preferential β2 binding with minimal β1 activity at therapeutic concentrations [1]. The quantitative binding data provide researchers with defined receptor engagement parameters for experimental design, enabling isoprenaline to serve as a calibrated non-selective β-agonist control against which the effects of subtype-selective compounds can be benchmarked.
| Evidence Dimension | β-Adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | β1: 224 nM; β2: 458 nM; β3: 1,570 nM |
| Comparator Or Baseline | Salbutamol (selective β2-agonist): preferential β2 binding with minimal β1 activity at therapeutic concentrations |
| Quantified Difference | Isoprenaline shows 2-fold β1/β2 selectivity ratio (non-selective); salbutamol shows marked β2 selectivity (β2>>>β1) |
| Conditions | In vitro radioligand binding assays using recombinant human β-adrenoceptors |
Why This Matters
Researchers requiring a defined, quantifiable non-selective β-agonist positive control cannot substitute selective agonists, as the receptor engagement profile fundamentally alters experimental outcomes.
- [1] Brittain RT. A comparison of the pharmacology of salbutamol with that of isoprenaline, orciprenaline and trimetoquinol. Postgrad Med J. 1971 Mar;47(Suppl):11-6. PMID: 5572509. View Source
